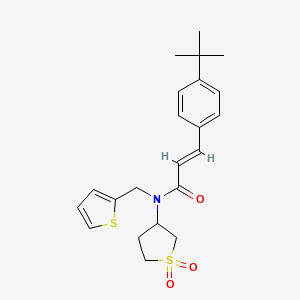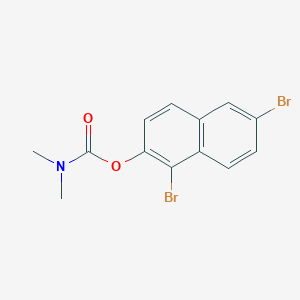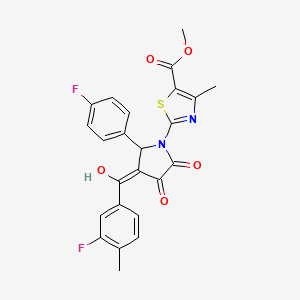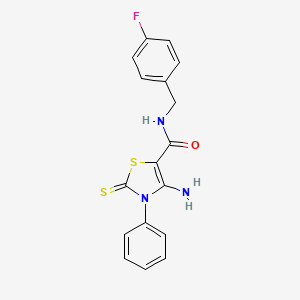![molecular formula C22H15ClF3N3OS2 B12133172 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12133172.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-氯-3-(三氟甲基)苯基]-2-{[5-(4-甲基苯基)噻吩并[2,3-d]嘧啶-4-基]硫代}乙酰胺是一种复杂的有机化合物,在各个科学领域具有潜在的应用价值。该化合物以其独特的结构为特征,包括氯代三氟甲基苯基基团、噻吩并嘧啶部分和硫代乙酰胺连接。
准备方法
合成路线及反应条件
N-[4-氯-3-(三氟甲基)苯基]-2-{[5-(4-甲基苯基)噻吩并[2,3-d]嘧啶-4-基]硫代}乙酰胺的合成通常涉及多个步骤,从噻吩并嘧啶核心部分的制备开始。这可以通过一系列涉及适当前体的环化反应实现。然后通过亲电芳香取代反应引入氯代三氟甲基苯基基团。最后,通过亲核取代反应形成硫代乙酰胺连接,通常在温和条件下进行,以保持官能团的完整性。
工业生产方法
该化合物的工业生产可能涉及对合成路线的优化,以提高产率和纯度。这可能包括使用先进的催化剂、受控的反应环境以及重结晶和色谱等纯化技术。
化学反应分析
反应类型
N-[4-氯-3-(三氟甲基)苯基]-2-{[5-(4-甲基苯基)噻吩并[2,3-d]嘧啶-4-基]硫代}乙酰胺可以发生多种化学反应,包括:
氧化: 硫代基团可以被氧化形成亚砜或砜。
还原: 如果存在硝基,可以将其还原为胺。
取代: 卤素原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用如氢化铝锂或在催化剂存在下的氢气等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,硫代基团的氧化可以生成亚砜或砜,而取代反应可以将各种官能团引入分子中。
科学研究应用
N-[4-氯-3-(三氟甲基)苯基]-2-{[5-(4-甲基苯基)噻吩并[2,3-d]嘧啶-4-基]硫代}乙酰胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的结构单元。
医药: 由于其独特的结构特征,正在研究其作为治疗剂的潜力。
工业: 用于开发具有特定性质的新材料。
作用机制
N-[4-氯-3-(三氟甲基)苯基]-2-{[5-(4-甲基苯基)噻吩并[2,3-d]嘧啶-4-基]硫代}乙酰胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,改变其活性并导致各种生物学效应。确切的途径和靶标可能因具体的应用和环境而异。
相似化合物的比较
类似化合物
- **N-[4-氯-3-(三氟甲基)苯基]-2-{[5-(4-甲基苯基)噻吩并[2,3-d]嘧啶-4-基]硫代}乙酰胺与其他噻吩并嘧啶衍生物和含有氯代三氟甲基苯基基团的化合物具有相似之处。
独特性
- 该化合物中官能团的独特组合提供了独特的化学和生物学特性,使其在其他类似化合物可能不如其有效的特定应用中具有价值。
属性
分子式 |
C22H15ClF3N3OS2 |
|---|---|
分子量 |
494.0 g/mol |
IUPAC 名称 |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H15ClF3N3OS2/c1-12-2-4-13(5-3-12)15-9-31-20-19(15)21(28-11-27-20)32-10-18(30)29-14-6-7-17(23)16(8-14)22(24,25)26/h2-9,11H,10H2,1H3,(H,29,30) |
InChI 键 |
LIERRDWEFWLPAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)aceta mide](/img/structure/B12133089.png)



![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12133095.png)

![6-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12133104.png)

![5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133120.png)
![(4E)-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12133122.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12133128.png)

![2-amino-N,1-bis[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133148.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12133156.png)
